molecular formula C14H12N2O3 B5223317 N-[(3-nitrophenyl)-phenylmethyl]formamide

N-[(3-nitrophenyl)-phenylmethyl]formamide

Cat. No.: B5223317
M. Wt: 256.26 g/mol
InChI Key: YJBHQKZGDIWRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-nitrophenyl)-phenylmethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydrogen atom of the formyl group is replaced by an amine group. This compound is characterized by the presence of a nitrophenyl group and a phenylmethyl group attached to the formamide structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)-phenylmethyl]formamide can be achieved through several methods. One common method involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the aniline group, forming the desired product.

Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and catalyst. The reaction between 3-nitrobenzaldehyde and aniline in the presence of DMF and acetic acid under microwave irradiation can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The use of microwave irradiation and DMF as a solvent and catalyst can enhance the reaction rate and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)-phenylmethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The formamide group can be hydrolyzed to formic acid and an amine using acidic or basic conditions.

    Substitution: The phenylmethyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Formic acid and aniline.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[(3-nitrophenyl)-phenylmethyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)-phenylmethyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The formamide group can also be hydrolyzed to release formic acid, which can act as a reducing agent in certain reactions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)formamide: Similar structure but with the nitro group in the para position.

    N,N-Diphenylformamide: Contains two phenyl groups instead of a nitrophenyl group.

    Formanilide: Lacks the nitro group and phenylmethyl group.

Uniqueness

N-[(3-nitrophenyl)-phenylmethyl]formamide is unique due to the presence of both a nitrophenyl group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)-phenylmethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-10-15-14(11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-10,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHQKZGDIWRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.